4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
CAS No.: 946241-33-4
Cat. No.: VC11884864
Molecular Formula: C24H34N4O3S
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-33-4 |
|---|---|
| Molecular Formula | C24H34N4O3S |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C24H34N4O3S/c1-26-13-15-28(16-14-26)24(20-6-11-23-19(17-20)5-4-12-27(23)2)18-25-32(29,30)22-9-7-21(31-3)8-10-22/h6-11,17,24-25H,4-5,12-16,18H2,1-3H3 |
| Standard InChI Key | POWHWRQUTMEBQC-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C |
| Canonical SMILES | CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C |
Introduction
The compound 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide represents a complex organic molecule with potential applications in pharmaceutical and biochemical research. This article provides an in-depth exploration of its chemical properties, synthesis pathways, and potential biological activities.
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions typically used in medicinal chemistry. While specific details are not fully available, the general steps likely include:
-
Formation of the Tetrahydroquinoline Core:
-
This step may involve cyclization reactions using quinoline derivatives or precursors like anilines and aldehydes.
-
-
Introduction of the Piperazine Moiety:
-
The piperazine ring can be introduced via nucleophilic substitution or reductive amination.
-
-
Attachment of the Sulfonamide Group:
-
Sulfonamide groups are often added through reactions between sulfonyl chlorides and amines.
-
-
Methoxylation of the Benzene Ring:
-
The methoxy group is typically introduced using methylating agents such as dimethyl sulfate or methyl iodide.
-
This synthesis strategy ensures the preservation of functional groups critical for bioactivity.
Biological Activity and Applications
Sulfonamide-containing compounds are widely studied for their pharmacological properties. While specific data on this compound is limited, similar structures suggest potential activities such as:
-
Antimicrobial Activity:
-
Sulfonamides are well-known for their antibacterial properties by inhibiting folate synthesis in bacteria.
-
-
Kinase Inhibition:
-
Compounds with tetrahydroquinoline scaffolds have been shown to inhibit protein kinases, which are critical in cell signaling pathways.
-
-
Anti-inflammatory Potential:
-
Piperazine derivatives often exhibit anti-inflammatory effects due to their interaction with immune pathways.
-
-
Cancer Research:
Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
-
NMR Spectroscopy:
-
Proton (H) and Carbon (C) NMR can verify the chemical environment of atoms within the molecule.
-
-
Mass Spectrometry (MS):
-
Used to determine molecular weight and confirm molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Identifies functional groups such as sulfonamides (characteristic peaks around 1150–1350 cm⁻¹).
-
-
X-ray Crystallography:
-
Provides detailed three-dimensional structural information when crystalline samples are available.
-
Potential Limitations and Challenges
Despite its promising features, challenges exist in studying this compound:
-
Synthetic Complexity:
-
Multi-step synthesis may limit large-scale production.
-
-
Limited Data on Bioactivity:
-
Further experimental validation is required to confirm its pharmacological effects.
-
-
Toxicity Concerns:
-
As with many sulfonamides, potential side effects such as hypersensitivity reactions need evaluation.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume